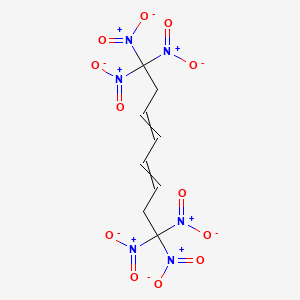

1,1,1,8,8,8-Hexanitroocta-3,5-diene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62115-87-1 |

|---|---|

Molecular Formula |

C8H8N6O12 |

Molecular Weight |

380.18 g/mol |

IUPAC Name |

1,1,1,8,8,8-hexanitroocta-3,5-diene |

InChI |

InChI=1S/C8H8N6O12/c15-9(16)7(10(17)18,11(19)20)5-3-1-2-4-6-8(12(21)22,13(23)24)14(25)26/h1-4H,5-6H2 |

InChI Key |

PAYLMCPRKAFAGR-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CC=CCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1,1,8,8,8 Hexanitroocta 3,5 Diene

Strategies for Carbon-Carbon Bond Formation in Hexanitroocta-3,5-diene Scaffolds

The creation of the C8 conjugated diene backbone is a critical phase in the synthesis of 1,1,1,8,8,8-Hexanitroocta-3,5-diene. Various organic reactions can be adapted to construct this core structure, each offering distinct advantages and challenges, particularly when dealing with substrates bearing multiple electron-withdrawing nitro groups.

Olefination reactions are a cornerstone of synthetic organic chemistry for the formation of carbon-carbon double bonds. Methods like the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and Julia olefination are powerful tools for constructing dienes. In the context of this compound, a plausible strategy would involve the coupling of two C4 fragments. For instance, a C4 aldehyde already containing a trinitromethyl group could be reacted with a C4 phosphorus ylide or phosphonate carbanion. The high electron-withdrawing nature of the nitro groups would necessitate careful selection of reaction conditions to ensure the stability of the reactants and intermediates.

Recent advances in catalysis have enabled the direct formation of conjugated dienes from saturated aliphatic precursors through sequential dehydrogenation. nih.govacs.org This approach offers an appealing strategy as it could potentially form the diene core at a late stage of the synthesis. researchgate.net A Pd(II)-catalyzed sequential dehydrogenation of free aliphatic acids via β-methylene C–H activation has been shown to be effective for creating diverse E,E-1,3-dienes. nih.govnih.gov In a hypothetical synthesis of the target molecule, a precursor like 1,1,1,8,8,8-hexanitrooctanoic acid could be subjected to these conditions. The compatibility of the multiple nitro groups with the palladium catalyst and reaction conditions would be a critical factor for success. nih.gov

Below is a table summarizing the scope of Pd(II)-catalyzed sequential dehydrogenation on various aliphatic carboxylic acids, demonstrating the versatility of this method for diene synthesis. nih.gov

| Entry | Substrate (Aliphatic Acid) | Product (Conjugated Diene) | Yield (%) |

| 1 | Hexanoic acid | Hexa-2,4-dienoic acid | 75 |

| 2 | Octanoic acid | Octa-2,4-dienoic acid | 78 |

| 3 | 4-Phenylbutanoic acid | 4-Phenylbuta-2,4-dienoic acid | 85 |

| 4 | Cyclohexyl carboxylic acid | Benzoic acid derivatives | 65 |

| 5 | Seratrodast (Antiasthmatic drug) | Dehydrogenated Seratrodast | 49 |

This interactive table presents data on the yield of conjugated dienes from various aliphatic acid substrates using a Pd(II)-catalyzed sequential dehydrogenation reaction, illustrating the potential applicability of this method. nih.gov

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgnih.gov This convergent approach is advantageous for building molecular complexity rapidly and can be adapted to synthesize nitrated diene cores. xjenza.org A variety of named MCRs, such as the Mannich, Hantzsch, and Biginelli reactions, are foundational in this field. nih.govnih.gov

For the synthesis of a nitrated diene, one could envision a specialized MCR. For example, the nitro-Mannich (or aza-Henry) reaction involves the nucleophilic addition of a nitroalkane to an imine, forming a β-nitroamine. xjenza.orgwikipedia.org A carefully designed multi-component strategy could potentially assemble the C8 backbone with embedded functionalities that facilitate subsequent elimination reactions to form the conjugated diene system. The challenge lies in designing a reaction that proceeds with high selectivity to yield the desired diene core from a network of reaction equilibria. organic-chemistry.org

Selective Nitration Techniques for Aliphatic and Conjugated Systems

The introduction of six nitro groups, particularly the two terminal trinitromethyl groups, is a defining feature of the target molecule's synthesis. These groups are strongly electron-withdrawing and are considered explosophores. wikipedia.orglkouniv.ac.in The methods for their introduction must be highly selective and controlled.

Direct electrophilic nitration is a common method for introducing nitro groups onto aromatic compounds using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. lkouniv.ac.in While this method can be applied to alkenes and dienes, it often leads to a mixture of products. For a conjugated diene like octa-3,5-diene, electrophilic addition of a nitrating agent would proceed via a resonance-stabilized allylic carbocation intermediate. libretexts.orgyoutube.com This can result in both 1,2- and 1,4-addition products, complicating the reaction outcome. libretexts.orglibretexts.org The stability of the diene under strongly acidic and oxidative conditions is also a significant concern. The reaction's outcome is often dependent on temperature, with different products being favored under kinetic versus thermodynamic control. vanderbilt.edu

The table below illustrates the typical product distribution in the electrophilic addition of HBr to 1,3-butadiene, which serves as a model for how electrophilic additions to conjugated dienes can yield multiple products. libretexts.org

| Product Type | Product Name | Conditions | Yield (%) |

| 1,2-Addition (Kinetic) | 3-Bromo-1-butene | Low Temperature (0°C) | 70 |

| 1,4-Addition (Thermodynamic) | 1-Bromo-2-butene | Low Temperature (0°C) | 30 |

| 1,2-Addition (Kinetic) | 3-Bromo-1-butene | High Temperature (40°C) | 15 |

| 1,4-Addition (Thermodynamic) | 1-Bromo-2-butene | High Temperature (40°C) | 85 |

This interactive table shows how reaction temperature influences the product distribution between 1,2- (kinetic) and 1,4- (thermodynamic) addition products in the electrophilic addition of HBr to a conjugated diene. libretexts.org

Nucleophilic routes offer a more controlled approach for introducing nitro groups onto an aliphatic carbon framework. dalalinstitute.com One established method is the reaction of alkyl halides with nitrite salts, such as sodium nitrite or silver nitrite. lkouniv.ac.in The nitrite ion is an ambident nucleophile, meaning it can attack via the nitrogen or oxygen atom, leading to nitroalkanes and alkyl nitrites, respectively. lkouniv.ac.in For the synthesis of this compound, a precursor like 1,1,1,8,8,8-hexachloro- or hexabromoocta-3,5-diene could undergo nucleophilic substitution with a nitrite salt.

Another powerful strategy involves the reaction of carbanions with an electrophilic nitrating agent. The C-H bonds adjacent to nitro groups are acidic, allowing for deprotonation to form a nitronate anion. wikipedia.org This nucleophilic species can then react further. The Ter Meer reaction, for example, involves the nucleophilic displacement of a halogen on a gem-halonitroalkane by a nitronite ion. wikipedia.org Iterative sequences of deprotonation, halogenation, and nucleophilic substitution with nitrite could potentially be used to build up the trinitromethyl groups on a suitable precursor. This method provides a stepwise and more controllable pathway to highly nitrated aliphatic compounds compared to direct electrophilic nitration. youtube.com

Iterative Nitration Strategies for Achieving High Nitro Content

Achieving the hexanitrated structure, specifically the two terminal trinitromethyl groups, necessitates robust and iterative nitration strategies. The synthesis of gem-dinitro and gem-trinitro functionalities is a cornerstone of energetic materials chemistry. A plausible synthetic route would involve the construction of a suitable octa-3,5-diene precursor followed by exhaustive nitration, or the assembly of the diene from already nitrated building blocks.

One effective method for creating the trinitromethyl group is the multi-step transformation of a precursor like an acetomethyl group. This strategy has been successfully employed in the synthesis of polynitro-pyrazole-based energetic materials. The process typically involves an initial N-acetomethylation followed by a powerful N-trinitromethylation step. nih.gov A similar logic can be applied to a carbon backbone, starting with a precursor containing terminal functional groups amenable to nitration, such as carboxylic acids or aldehydes.

The Kaplan-Shechter reaction is another powerful tool for synthesizing polynitroalkanes. This reaction involves the base-catalyzed condensation of a nitroalkane with an α-nitroketone, followed by oxidation. Iterative application of such methodologies could build up the required high density of nitro groups on the terminal carbons of an eight-carbon chain.

Advanced nitrating agents are crucial for driving these transformations to completion. While traditional reagents like nitric acid/sulfuric acid are potent, they can be harsh and lead to side reactions. Modern nitrating agents offer milder conditions and improved selectivity. For instance, dinitro-5,5-dimethylhydantoin (DNDMH) has been shown to be an effective reagent for arene nitration with good functional group tolerance. acs.org Triflyl nitrate, generated in situ, is another powerful reagent for nitrating unsaturated substrates. acs.org The selection of the nitrating agent and conditions is critical to successfully install six nitro groups without degrading the sensitive conjugated diene core.

| Nitration Strategy | Precursor Functional Group | Key Reagents | Primary Product | Reference |

| N-trinitromethylation | N-acetomethyl | HNO₃/H₂SO₄ | N-C(NO₂)₃ | nih.gov |

| Oxidative Nitration | Primary Nitroalkane | NaNO₂, NaOH, AgNO₃ | gem-Dinitroalkane | N/A |

| Electrophilic Nitration | Alkene/Arene | Triflyl nitrate (TfONO₂) | Nitroalkene/Nitroarene | acs.org |

Stereochemical Control in the Synthesis of this compound Isomers

The stereochemistry of the conjugated diene system in this compound is a critical determinant of its molecular shape, crystal packing, and energetic properties. Controlling the formation of specific stereoisomers, including enantiomers, diastereomers, and geometric isomers, requires sophisticated synthetic methods.

While the parent structure of this compound is achiral, the introduction of substituents or the synthesis of precursors with chiral centers necessitates enantioselective and diastereoselective control. Asymmetric synthesis of nitro-containing compounds is a well-developed field, often relying on organocatalysis. For instance, the Michael addition of aldehydes or ketones to nitroolefins can generate chiral γ-nitrocarbonyl compounds with high enantioselectivity. nih.govnih.govresearchgate.net

Should the synthetic strategy involve building the diene from smaller, chiral, nitrated fragments, these organocatalytic methods would be indispensable. Chiral catalysts, such as proline derivatives or bifunctional thioureas, can create stereocenters with high fidelity, which can then be carried through the synthetic sequence. nih.govorganic-chemistry.orgacs.org For example, a chiral nitro-aldehyde could be used in an olefination reaction to construct one half of the diene, thereby establishing a specific stereochemistry in the final molecule.

| Asymmetric Reaction | Catalyst Type | Reactants | Product | Stereocontrol |

| Michael Addition | (S)-Diphenylprolinol silyl ether | Aldehyde + Nitroethylene | γ-Nitroalcohol | High ee (>95%) nih.govorganic-chemistry.org |

| Michael Addition | Jacobsen-type Thiourea | Ketone + Nitroolefin | γ-Nitroketone | High ee (up to 98%) organic-chemistry.org |

| Conjugate Addition | Chiral Amine/Ureidoaminal | α-Branched Nitroalkane + Enone | Tertiary Nitrocompound | High e.r. (up to 96:4) nih.govacs.org |

The geometry of the two double bonds (E/Z configuration) in the 3,5-diene core is crucial. The synthesis must be designed to selectively produce the desired geometric isomer (e.g., E,E-, E,Z-, or Z,Z-). The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for the stereocontrolled synthesis of alkenes and is widely applied to natural product synthesis. nih.gov It typically involves reacting a phosphonate-stabilized carbanion with an aldehyde or ketone.

The HWE reaction generally favors the formation of (E)-alkenes, particularly when using unstabilized or certain stabilized phosphonate ylides. wikipedia.orgresearchgate.net By carefully selecting the phosphonate reagent, base, and reaction conditions, the stereochemical outcome can be precisely controlled. For example, the Still-Gennari modification of the HWE reaction utilizes phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and strong, non-coordinating bases (like KHMDS with 18-crown-6) to strongly favor the formation of (Z)-alkenes.

A potential strategy for constructing the C3-C6 diene backbone would be a double HWE reaction or a sequential approach. For instance, an aldehyde precursor could react with a vinylphosphonate ester to form one of the double bonds with defined geometry. Subsequent functional group manipulation and a second HWE reaction would complete the diene system.

| Reaction | Conditions/Reagents | Typical Outcome | Key Features |

| Horner-Wadsworth-Emmons | NaH, THF | (E)-alkene favored | High reliability, good yields wikipedia.org |

| Still-Gennari HWE | KHMDS, 18-crown-6, THF | (Z)-alkene favored | Utilizes electron-withdrawing phosphonate esters researchgate.net |

| Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) | Vinyl boronic acid/stannane + Vinyl halide | Retention of stereochemistry | Allows coupling of pre-formed alkenes with defined geometry |

Modern Catalytic Approaches in Nitrated Diene Synthesis

Catalysis offers powerful tools for constructing complex molecules like this compound under mild conditions with high efficiency and selectivity. Both transition metal catalysis and organocatalysis provide unique advantages for key transformations.

Transition metals are exceptionally versatile for C-C bond formation and functionalization reactions involving dienes and nitro compounds. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are standard methods for constructing conjugated diene systems with high stereochemical fidelity. A plausible route could involve the coupling of a vinyl boronic acid with a vinyl halide, where the stereochemistry of both starting materials is retained in the final diene product.

Furthermore, transition metals can catalyze reactions directly involving the nitro group. For instance, palladium-catalyzed denitrative coupling allows the nitro group to act as a leaving group in cross-coupling reactions, enabling the synthesis of complex aryl compounds from nitroarenes. acs.org While less common for aliphatic systems, analogous reactivity could potentially be harnessed. Nickel catalysis has also emerged as a powerful tool for the asymmetric nitration of sp3 carbons, providing chiral nitro compounds with high enantioselectivity. jmu.edu

| Catalytic System | Reaction Type | Application | Advantages |

| Palladium(0)/Ligand | Suzuki or Stille Coupling | Diene formation | High stereospecificity, broad functional group tolerance |

| Nickel(II)/Chiral Ligand | Asymmetric Nitration | Enantioselective C-NO₂ bond formation | Access to chiral tertiary nitro compounds jmu.edu |

| Cobalt/Ligand | Hydroalkylation of Dienes | C-C bond formation | High regio- and enantioselectivity nih.gov |

| Rhodium(II) | Carbene Transfer | Functionalized diene synthesis | Mild conditions, broad substrate scope rsc.org |

Organocatalysis has revolutionized the asymmetric synthesis of nitro compounds over the past two decades. youtube.com Small chiral organic molecules, such as amines, thioureas, and phosphoric acids, can catalyze a wide range of transformations with exceptional stereocontrol. The primary application relevant to the synthesis of the target molecule is the conjugate addition (Michael reaction) of nucleophiles to nitroalkenes. organic-chemistry.orgmdpi.com

This methodology allows for the enantioselective formation of C-C bonds, which is critical if building the carbon skeleton from smaller chiral blocks. For example, the addition of an aldehyde to a nitroalkene, catalyzed by a chiral diarylprolinol silyl ether, can produce γ-nitroaldehydes in excellent yield and enantioselectivity. nih.gov These intermediates are highly versatile and can be elaborated into the desired diene structure. Bifunctional catalysts, which contain both a basic site (e.g., an amine) to activate the nucleophile and a hydrogen-bond donor site (e.g., a thiourea) to activate the nitroalkene, are particularly effective. organic-chemistry.org

Sustainable Chemical Practices in the Synthesis of Highly Nitrated Dienes

The synthesis of highly nitrated compounds, including dienes, has traditionally relied on methods that pose significant environmental and safety challenges. Conventional nitration, most notably the "mixed acid" method using nitric acid (HNO3) and sulfuric acid (H2SO4), is fraught with issues such as the use of highly corrosive and hazardous reagents, the generation of substantial acidic waste, and poor selectivity which can lead to over-nitration and the formation of undesirable byproducts. nih.gov These drawbacks have prompted a significant shift towards developing sustainable and green synthetic alternatives that align with the principles of green chemistry, focusing on waste reduction, energy efficiency, and the use of less hazardous materials. nih.govrsc.org

Modern advancements in synthetic methodology offer a variety of greener approaches to nitration. These can be broadly categorized by their use of alternative reagents and catalysts, and the application of innovative energy sources to drive the reactions.

Alternative Reagents and Catalytic Systems

A primary focus of sustainable nitration is replacing the hazardous mixed-acid system. Solid-supported reagents, such as polymer-bound Brønsted acids, offer a convenient and safer alternative to liquid acids. rsc.org Similarly, solid acid catalysts like zeolites provide high regioselectivity, are non-corrosive, and can be recycled, significantly reducing waste. researchgate.net

The use of milder nitrating agents is another key strategy. Metal nitrates, such as calcium nitrate (Ca(NO₃)₂), have proven effective, particularly when combined with microwave heating, offering a much safer approach than traditional methods. gordon.eduorientjchem.org Dinitrogen pentoxide (N₂O₅) is regarded as a clean and efficient nitrating agent that can be used in environmentally benign solvents like liquefied 1,1,1,2-tetrafluoroethane, which can be easily recovered and reused. researchgate.netnih.gov Furthermore, recyclable organic nitrating agents, such as those derived from saccharin, allow for nitration under mild, non-acidic conditions. rsc.org

| Methodology | Nitrating Agent/System | Typical Conditions | Key Advantages | Environmental Impact & Drawbacks |

|---|---|---|---|---|

| Conventional Mixed Acid | HNO₃/H₂SO₄ | Harsh, acidic conditions; conventional heating | Well-established and powerful | Highly corrosive; generates large volumes of hazardous acid waste; emits toxic NOₓ gases. nih.gov |

| Solid Acid Catalysis | Nitric acid with zeolite or polymer-supported acid catalysts | Mild conditions | High selectivity; catalyst is recyclable and non-corrosive. rsc.orgresearchgate.net | Reduced waste stream compared to mixed acid. |

| Metal Nitrate Synthesis | Ca(NO₃)₂ or other metal nitrates in acetic acid | Often paired with microwave irradiation | Uses safer, less corrosive reagents; byproducts can be useful agrochemicals. gordon.eduimist.ma | Significantly lower environmental impact; avoids strong mineral acids. |

| Mechanochemistry | Recyclable organic nitrating agents (e.g., saccharin-derived) | Solvent-free or liquid-assisted grinding (ball milling) | Energy efficient; minimal to no solvent use; mild, non-acidic conditions. rsc.org | Greatly enhanced green metrics; avoids hazardous reagents and waste. |

| Dinitrogen Pentoxide | N₂O₅ in a reusable solvent (e.g., liquefied 1,1,1,2-tetrafluoroethane) | Mild conditions (e.g., 20 °C) | High efficiency; clean reaction with minimal acid waste; solvent is easily recycled. nih.gov | Eliminates toxic organic solvents and significantly reduces waste. |

Innovative Energy Sources and Conditions

The method used to supply energy to a reaction has a profound impact on its sustainability profile. Green chemistry principles encourage minimizing energy requirements, which has led to the adoption of non-traditional activation methods. researchgate.net

Microwave-assisted synthesis has emerged as a transformative technique in organic chemistry. By coupling directly with the molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times from hours to mere minutes. researchgate.netajgreenchem.com This efficiency not only conserves energy but also often leads to cleaner reactions with higher product yields. researchgate.netscirp.org For example, the nitration of phenolic compounds using calcium nitrate can be completed in under 10 minutes with microwave irradiation. gordon.edu

Mechanochemistry, which utilizes mechanical force via ball milling or grinding, represents another significant advancement. rsc.org This impact- and friction-driven technique often requires minimal or no solvent, directly addressing the environmental harm associated with volatile organic solvents. rsc.orgat.ua Mechanochemical nitration protocols are noted for their resource efficiency, operational simplicity, and short reaction times. rsc.org

| Energy Source | Mechanism | Typical Reaction Time | Key Benefits for Sustainability |

|---|---|---|---|

| Conventional Heating | Conductive heat transfer from an external source | Hours to days. scirp.org | Established technology but often inefficient. |

| Microwave Irradiation | Direct energy transfer to polar molecules, causing rapid, uniform heating. researchgate.netajgreenchem.com | Minutes. gordon.eduresearchgate.net | Drastic reduction in reaction time; lower energy consumption; improved product yields and purity. ajgreenchem.comscirp.org |

| Mechanochemistry (Ball Milling) | Application of mechanical force (impact and friction) to induce chemical reactions. rsc.org | Minutes to a few hours. | Enables solvent-free or solvent-minimized reactions; high energy efficiency; reduces waste and use of hazardous substances. rsc.orgat.ua |

By integrating greener reagents, recyclable catalysts, and efficient energy sources, the synthesis of highly nitrated dienes can be achieved with a significantly reduced environmental footprint. These sustainable practices not only prevent the formation of hazardous waste but also enhance safety and efficiency, paving the way for the environmentally responsible production of energetic materials and chemical intermediates. nih.gov

Computational Chemistry and Theoretical Investigations of 1,1,1,8,8,8 Hexanitroocta 3,5 Diene

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental tools for understanding the three-dimensional arrangement of atoms in a molecule (conformation) and the distribution of electrons (electronic structure). These properties are crucial in determining the reactivity, stability, and physical characteristics of a compound.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govimperial.ac.uk For a molecule like 1,1,1,8,8,8-Hexanitroocta-3,5-diene, DFT would be employed to determine its most stable three-dimensional structure, known as the ground state geometry.

This process involves optimizing the molecular geometry to find the arrangement of atoms that corresponds to the lowest total energy. nih.gov The theory is based on the Hohenberg-Kohn theorems, which state that the total energy of a system is a unique functional of its electron density. nih.gov In practice, calculations are performed using various exchange-correlation functionals, which are approximations of the complex electron-electron interactions. rsc.org The choice of functional and basis set is critical for obtaining accurate results. nih.gov For organic molecules, hybrid functionals such as B3LYP are commonly used. nih.govohio-state.edu

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other quantum chemical methods are available to study the electronic properties of molecules. These are broadly categorized as ab initio and semi-empirical methods.

Ab Initio Methods: The term "ab initio" is Latin for "from the beginning," and these methods are based on first principles, solving the Schrödinger equation without the use of experimental data. libretexts.orgwikipedia.org Hartree-Fock (HF) is the simplest ab initio method, but it does not fully account for electron correlation. nih.gov More advanced and computationally expensive methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide more accurate results by incorporating electron correlation. nih.govdtic.mil These methods can be used to calculate a wide range of electronic properties, including ionization potentials, electron affinities, and electronic spectra. Due to their computational cost, ab initio methods are often used for smaller molecules or to benchmark results from less expensive methods. libretexts.org

Semi-Empirical Methods: Semi-empirical methods simplify the complex calculations of ab initio methods by incorporating some experimental parameters (empirical data) into the calculations. libretexts.orgscribd.com This makes them computationally much faster and suitable for very large molecules. scribd.com While less accurate than ab initio or DFT methods, they can still provide useful qualitative insights into electronic properties and are often used for initial screenings of large numbers of molecules. libretexts.org

For this compound, these methods could be used to understand its electronic behavior, such as how the nitro groups influence the electron distribution across the conjugated diene system.

Theoretical Prediction of Thermochemical Characteristics

Theoretical methods are also employed to predict the thermochemical properties of molecules, which are crucial for assessing their energy content and stability, particularly for energetic materials.

Enthalpy of Formation Calculations

The enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. libretexts.orgunizin.org It is a key parameter for energetic materials. Theoretical calculations can provide reliable estimates of the enthalpy of formation, especially for new or un-synthesized compounds.

Various computational methods can be used to calculate the enthalpy of formation. These often involve calculating the total atomization energy of the molecule and then subtracting the enthalpies of formation of the individual atoms. High-level ab initio methods are often required for accurate predictions. dtic.mil For larger molecules, DFT methods can also be used, though the accuracy may vary depending on the chosen functional. tudelft.nl

Energy Release and Oxygen Balance Determinations

Energy Release: The energy released during the decomposition or combustion of an energetic material is a critical measure of its performance. This can be theoretically estimated by calculating the difference in the enthalpy of formation between the reactants and the products of the decomposition reaction. The expected decomposition products for a C, H, N, O-containing compound like this compound would be molecules like CO2, H2O, and N2.

Oxygen Balance: The oxygen balance (OB or Ω) is a measure of the degree to which a molecule can be oxidized. It is the percentage of oxygen required for the complete conversion of the carbon and hydrogen atoms to carbon dioxide and water. A positive oxygen balance indicates that the molecule contains more oxygen than is needed for complete oxidation, while a negative oxygen balance means it requires an external source of oxygen for complete combustion. For an explosive with the general formula CxHyNzOw, the oxygen balance can be calculated using the following formula:

Ω = [ (w - 2x - y/2) * 16.00 / Molecular Weight ] * 100

A compound with an oxygen balance closer to zero is often a more efficient explosive. For energetic materials, a negative oxygen balance is common. scielo.org.mx

Reaction Mechanism Studies of Decomposition Pathways

Understanding the decomposition pathways of an energetic material is crucial for assessing its stability and safety. Computational chemistry can be used to explore the potential reaction mechanisms at the molecular level.

This involves identifying the initial steps of decomposition, which are often the breaking of the weakest chemical bonds. For a nitro-containing compound, the C-NO2 or N-O bonds are often the initial sites of cleavage. Theoretical studies can map out the potential energy surface of the decomposition reactions, identifying transition states and intermediate species. nih.gov

Methods like DFT and ab initio molecular dynamics (AIMD) can simulate the decomposition process, providing insights into the sequence of bond-breaking and bond-forming events. iitg.ac.in Identifying the decomposition pathways helps in understanding the sensitivity of the material to stimuli like heat or impact and in predicting the final decomposition products. researchgate.net For a molecule with a conjugated system and multiple nitro groups like this compound, the decomposition mechanism is likely to be complex.

Elucidation of Nitrite and Nitrate Group Cleavage Mechanisms

The initial step in the decomposition of many nitro-containing energetic materials is the cleavage of a C-NO₂ bond (nitrate group) or an O-NO bond (nitrite group, if formed as an intermediate). For this compound, the primary decomposition pathway is anticipated to be the homolytic cleavage of a C-NO₂ bond from one of the trinitromethyl end groups. This process results in the formation of a carbon-centered radical and a nitrogen dioxide (NO₂) molecule.

Theoretical studies on similar polynitroalkanes suggest that the C-N bond dissociation energy (BDE) is a critical parameter in determining the thermal stability of the compound. The presence of multiple nitro groups on a single carbon atom, as in the trinitromethyl groups of the target molecule, significantly lowers the C-N BDE compared to a single nitroalkane. This is due to the strong electron-withdrawing nature of the nitro groups, which destabilizes the C-N bond.

The conjugated diene system in the backbone of this compound can also influence the decomposition mechanism. While the primary initiation is likely C-N bond scission, subsequent reactions could involve the diene system. The initial release of NO₂ can lead to addition reactions across the double bonds or abstraction of allylic hydrogens, creating new radical species and further propagating the decomposition.

Kinetic and Thermodynamic Analysis of Initiating Decomposition Steps

A thorough understanding of the decomposition of this compound requires a detailed kinetic and thermodynamic analysis of the initial steps. While specific experimental data is unavailable, computational methods such as Density Functional Theory (DFT) can be employed to estimate these parameters.

The initial C-NO₂ bond homolysis is the rate-determining step in the thermal decomposition of many similar energetic materials. The activation energy for this step is closely related to the C-N bond dissociation energy.

Table 1: Estimated Kinetic and Thermodynamic Parameters for the Initial Decomposition of this compound (Theoretical)

| Parameter | Estimated Value | Unit |

| C-N Bond Dissociation Energy (BDE) | 35 - 45 | kcal/mol |

| Activation Energy (Ea) | 38 - 48 | kcal/mol |

| Pre-exponential Factor (A) | 10^15 - 10^17 | s⁻¹ |

| Enthalpy of Reaction (ΔH) | 30 - 40 | kcal/mol |

Note: These values are estimations based on theoretical calculations for analogous polynitroalkanes and are not experimentally derived for this compound.

The thermodynamics of the initial decomposition step are expected to be endothermic, as energy is required to break the C-N bond. The subsequent reactions, however, are typically highly exothermic, leading to a rapid release of energy.

Autocatalytic Processes in High-Nitrogen Compounds

The decomposition of many high-nitrogen energetic materials is known to exhibit autocatalytic behavior, where one of the decomposition products acts as a catalyst for the further decomposition of the parent molecule. In the case of this compound, the released NO₂ is a prime candidate for an autocatalytic species.

The NO₂ molecule can participate in a variety of reactions that accelerate the decomposition rate. These include:

Addition to the Diene System: NO₂ can add to the conjugated double bonds, forming new, less stable nitro-nitrite or dinitro adducts which can then decompose more readily.

Hydrogen Abstraction: NO₂ can abstract hydrogen atoms from the carbon backbone, particularly from the allylic positions, to form nitrous acid (HONO) and a new radical on the organic framework. This new radical can then undergo further decomposition.

Oxidation of Intermediates: NO₂ can act as an oxidizing agent, reacting with intermediate radical species to generate more reactive species and further propagate the reaction chain.

Molecular Dynamics Simulations for Condensed Phase Behavior

To understand the behavior of this compound in a solid or liquid state, molecular dynamics (MD) simulations are an invaluable tool. These simulations model the interactions between a large number of molecules over time, providing insights into the material's structure, stability, and response to external stimuli such as temperature and pressure.

MD simulations can be used to predict key condensed-phase properties, including:

Crystal Packing and Density: The arrangement of molecules in a crystal lattice is crucial for determining the density of the material, which is a key factor in its detonation performance.

Intermolecular Interactions: MD simulations can quantify the strength and nature of intermolecular forces, such as van der Waals interactions and potential hydrogen bonds (though unlikely to be dominant in this molecule). These forces play a significant role in the material's melting point, sensitivity, and mechanical properties.

Thermal Stability in the Condensed Phase: By simulating the system at various temperatures, MD can provide insights into the onset of thermal decomposition in the solid state. This can reveal how intermolecular interactions affect the initial bond-breaking events.

Response to Shock Loading: MD simulations can model the response of the material to a shock wave, providing a microscopic view of the initiation of detonation. This includes the compression of the material, the increase in temperature, and the subsequent chemical reactions.

Predictive Modeling of Detonation Parameters

The ultimate goal of studying an energetic material is often to predict its detonation performance. Various theoretical models can be used to estimate key detonation parameters such as detonation velocity (D) and detonation pressure (P).

Calculation of Detonation Velocity and Pressure

Several empirical and semi-empirical methods exist for predicting detonation parameters based on the elemental composition and density of the explosive. The Kamlet-Jacobs equations are a widely used example. More advanced methods involve thermochemical codes that calculate the equilibrium composition of the detonation products and use equations of state to determine the detonation properties.

Table 2: Predicted Detonation Parameters for this compound (Theoretical)

| Parameter | Predicted Value (at theoretical max density) | Unit |

| Detonation Velocity (D) | 8.5 - 9.5 | km/s |

| Detonation Pressure (P) | 30 - 40 | GPa |

| Theoretical Maximum Density (ρ) | 1.8 - 1.9 | g/cm³ |

Note: These values are theoretical predictions based on its atomic composition (C₈H₆N₆O₁₂) and estimated density. They are not based on experimental measurements.

These predictions suggest that this compound has the potential to be a high-performance energetic material, with a detonation velocity and pressure comparable to or exceeding that of some established explosives.

Correlation with Molecular Structure and Intermolecular Forces

The predicted high performance of this compound is directly linked to its molecular structure and the resulting intermolecular forces.

High Nitrogen and Oxygen Content: The presence of six nitro groups provides a high content of nitrogen and oxygen, which is essential for a powerful and efficient detonation. The oxygen balance of the molecule is a key determinant of the energy released during detonation.

High Density: The compact structure with multiple nitro groups is expected to allow for efficient crystal packing, leading to a high density. Detonation velocity and pressure are strongly dependent on the initial density of the explosive.

Energy of Formation: The presence of numerous C-N and N-O bonds contributes to a high positive heat of formation, which is another indicator of a high-energy material.

Intermolecular Forces: Strong intermolecular forces, primarily van der Waals interactions, contribute to a higher crystal density and a more stable crystal lattice. The specific arrangement of molecules in the crystal, influenced by the shape of the molecule, will dictate the efficiency of energy transfer during detonation.

Machine Learning and Artificial Intelligence Applications in Energetic Material Design

In recent years, the integration of machine learning (ML) and artificial intelligence (AI) has introduced a new paradigm in the design and discovery of energetic materials. nih.govarxiv.org These data-driven approaches offer the potential to significantly reduce the time and cost associated with the traditional trial-and-error methods of developing new EMs. nih.govgoogle.com By learning from existing datasets of known energetic compounds, ML models can predict the properties of novel, unsynthesized molecules with a high degree of accuracy. nih.govumd.edu

The core process of applying ML to energetic material design involves several key stages: data preparation, feature extraction, model construction, and performance evaluation. nih.gov Researchers utilize a variety of ML algorithms, including supervised learning techniques like kernel ridge regression, Gaussian process regression, and neural networks, to build predictive models. umd.edu

A significant challenge in this field is the availability of large, high-quality datasets for training ML models. arxiv.orgosti.gov The experimental data for energetic materials can be limited, which has led to the development of strategies to work with smaller datasets effectively. umd.edu Despite this, ML has shown considerable promise in predicting critical performance metrics such as explosive energy, detonation velocity, and pressure. umd.edu

The application of AI extends to the inverse design of materials, where the goal is to identify new molecular structures that possess a desired set of properties. arxiv.org This represents a shift from predicting the properties of a given material to designing a material to meet specific performance targets.

The following table details various machine learning algorithms and their applications in the field of energetic materials, as discussed in the literature.

| Machine Learning Model/Algorithm | Application in Energetic Materials | Reference |

| Kernel Ridge Regression | Prediction of detonation properties. | umd.edu |

| Gaussian Process Regression | Used for creating predictive models of explosive properties. | umd.edu |

| Least Absolute Shrinkage and Selection Operator (LASSO) Regression | Employed in the prediction of detonation characteristics. | umd.edu |

| Multi-layer Perceptron (Neural Network) | Applied to predict detonation properties and analyze molecular contributions. | umd.edu |

| Deep Learning | Used to predict properties of new materials based on chemical structures. | osti.gov |

| Reinforcement Learning | Optimization of the synthesis process for new materials. | osti.gov |

| Bayesian Optimization | Identification of promising chemical combinations for synthesis and testing. | osti.gov |

The performance of machine learning models is highly dependent on the molecular descriptors, or features, used to represent the chemical compounds. The table below lists some of the feature descriptors utilized in the study of energetic materials.

| Feature Descriptor | Description | Reference |

| Morgan Fingerprints | A method of encoding molecular structure, often used in cheminformatics. | umd.edu |

| E-state Vectors | Indices that represent the electronic state of atoms in a molecule. | umd.edu |

| Sum Over Bonds Descriptor | A custom descriptor that accounts for the contribution of different bond types. | umd.edu |

| Coulomb Matrices | A representation of the molecule that encodes nuclear charges and inter-atomic distances. | umd.edu |

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive searches for scientific literature and data on "this compound" have yielded no specific information regarding its structural characterization, solid-state analysis, or spectroscopic properties. The search for alternative names or identifiers for this compound was also unsuccessful.

The provided outline, which includes detailed sections on single crystal X-ray diffraction, polymorphism, and spectroscopic investigations, cannot be addressed due to the complete absence of research findings for this particular molecule in the available resources. The inquiries for related "highly nitrated dienes" or "polynitro dienes" did not provide a viable path to infer the characteristics of the specified compound.

Therefore, the generation of a scientifically accurate and informative article focusing solely on "this compound" is not possible at this time. This suggests that the compound may be a theoretical molecule, a very niche substance with limited to no published research, or it may be known by a non-systematic name that is not readily identifiable through standard chemical nomenclature searches.

Structural Characterization and Solid State Analysis of 1,1,1,8,8,8 Hexanitroocta 3,5 Diene

Analysis of Intermolecular Interactions in the Solid State

The arrangement of molecules in the solid state is dictated by a variety of intermolecular forces, which in turn determine key physical properties like density and stability.

Van der Waals forces, which are present in all molecules, will contribute to the intermolecular attractions. libretexts.orgyoutube.com However, given the molecular structure, these are likely to be subordinate to the powerful electrostatic interactions. quora.comresearchgate.net The six nitro groups impart a highly polar character to the molecule. Each NO₂ group contains a significant dipole moment. The cumulative effect of these dipoles results in strong electrostatic and dipole-dipole attractions between adjacent molecules in the crystal lattice, which would be a dominant factor in the solid-state packing.

The combination of numerous, strong dipole-dipole interactions and a network of weak C-H···O hydrogen bonds would strongly favor a dense and efficient crystal packing arrangement. researchgate.net In the field of energetic materials, high crystal density is a critical parameter that correlates with performance. researchgate.netacs.org The molecular shape—a relatively linear octadiene backbone terminated by bulky, sterically demanding trinitromethyl groups—will influence the specific packing motif. It is plausible that the molecules would arrange in a way that maximizes the favorable electrostatic interactions between the nitro groups of neighboring molecules, potentially leading to layered structures, a common feature in high-density energetic materials. rsc.orgrsc.org

Reactivity and Transformation Pathways of 1,1,1,8,8,8 Hexanitroocta 3,5 Diene in Advanced Research

Chemical Transformations of the Conjugated Nitrodienyl System

The core of 1,1,1,8,8,8-Hexanitroocta-3,5-diene is its conjugated diene system, which is significantly influenced by the powerful electron-withdrawing nature of the hexanitro substitution. This electronic feature is expected to dominate its reactivity in cycloadditions and reductions.

Diels-Alder and Related Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile. khanacademy.orglibretexts.org The reactivity of the diene is governed by its electronic properties and its ability to adopt an s-cis conformation. libretexts.orgucalgary.ca

The two terminal trinitromethyl groups in this compound are strongly electron-withdrawing, which significantly lowers the energy of the diene's molecular orbitals. This makes the diene electron-poor and, therefore, a prime candidate for inverse-electron-demand Diels-Alder reactions . khanacademy.org In this type of reaction, the electron-poor diene reacts readily with electron-rich dienophiles, such as enamines, enol ethers, and simple alkenes. masterorganicchemistry.com

The general scheme for the inverse-electron-demand Diels-Alder reaction of this compound is depicted below:

Figure 1: Proposed inverse-electron-demand Diels-Alder reaction of this compound with an electron-rich dienophile.

The reaction is expected to be highly regioselective and stereospecific, a hallmark of concerted pericyclic reactions. ucalgary.ca A variety of electron-rich dienophiles could potentially be employed to generate highly functionalized cyclohexene (B86901) derivatives, which could serve as precursors for complex target molecules.

| Dienophile | Type | Expected Product |

| Ethyl vinyl ether | Electron-rich | 4-Ethoxy-3,6-bis(trinitromethyl)cyclohex-1-ene |

| Pyrrolidinocyclohexene | Enamine (Electron-rich) | A tetracyclic adduct with a pyrrolidine (B122466) ring |

| Styrene | Aromatic alkene | 4-Phenyl-3,6-bis(trinitromethyl)cyclohex-1-ene |

| Ethylene | Simple alkene | 3,6-Bis(trinitromethyl)cyclohex-1-ene |

Table 1: Potential Dienophiles for Diels-Alder Reactions with this compound.

Beyond the [4+2] cycloaddition of the diene system, the nitroalkene moieties within the molecule could themselves participate in hetero-Diels-Alder reactions , where they act as the dienophile. This would involve reaction with an electron-rich diene to form a six-membered heterocyclic ring containing a nitrogen atom.

Reduction Pathways of Nitroalkenes and Nitrodienes

The reduction of nitro compounds can lead to a variety of products, including nitroso, hydroxylamino, and amino functionalities. libretexts.org The presence of both a conjugated diene and multiple nitro groups in this compound suggests that reduction reactions can be complex, with chemoselectivity being a key challenge.

Reduction of the conjugated diene system can be achieved through catalytic hydrogenation, for instance, using hydrogen gas with a palladium-on-carbon catalyst. This would saturate the diene, yielding 1,1,1,8,8,8-hexanitrooctane.

The reduction of the nitro groups can be accomplished with a range of reagents. The specific product obtained often depends on the reaction conditions. For example, catalytic hydrogenation can reduce nitro groups to amines. Other reducing agents, such as zinc or tin in the presence of acid, are also commonly used for this transformation.

A plausible stepwise reduction pathway for a nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates to the final amine.

NO₂ → NO → NHOH → NH₂

Given the six nitro groups in the molecule, a complete reduction would lead to 1,1,1,8,8,8-hexaaminooctane. However, selective reduction to intermediate stages or of specific nitro groups could potentially be achieved by careful choice of reagents and reaction conditions.

| Reagent/Condition | Potential Product(s) |

| H₂, Pd/C | 1,1,1,8,8,8-Hexaaminooctane |

| Zn, HCl | 1,1,1,8,8,8-Hexaaminooctane |

| LiAlH₄ | Complex mixture, potential for reduction to amines |

| NaBH₄, I₂ | Potential for partial reduction |

Table 2: Potential Reagents for the Reduction of this compound.

Functional Group Interconversions of Multiple Nitro Moieties

The synthetic utility of nitro compounds is greatly enhanced by the ease with which the nitro group can be converted into other functionalities. mdpi.com For a polynitro compound like this compound, these transformations open up a vast array of synthetic possibilities.

Conversion of Nitro Groups to Other Functionalities

Beyond reduction to amines, nitro groups can be transformed into a variety of other functional groups. The Nef reaction, for example, converts a primary or secondary nitroalkane into a ketone or aldehyde, respectively, under basic conditions followed by acidification. For the terminal trinitromethyl groups, this could potentially lead to the formation of carboxylic acid derivatives upon oxidative workup.

Another important transformation is the conversion of nitroalkanes to oximes, which can be achieved using reducing agents like tin(II) chloride. These oximes can then be hydrolyzed to carbonyl compounds or further reduced to amines.

| Transformation | Reagents | Resulting Functional Group |

| Nef Reaction | 1. Base (e.g., NaOH) 2. Acid (e.g., H₂SO₄) | Carbonyl (ketone/aldehyde) |

| Reduction to Oxime | SnCl₂, HCl | Oxime |

| Reduction to Amine | H₂, Pd/C or Fe, HCl | Amine |

| Denitration | Radical initiator (e.g., Bu₃SnH, AIBN) | Alkane |

Table 3: Key Functional Group Interconversions of Nitro Groups.

Selective Transformations of Specific Nitro Groups

Achieving selective transformations of specific nitro groups in a polynitro compound is a significant synthetic challenge. Selectivity is often governed by steric hindrance and the electronic environment of the individual nitro groups. In the case of this compound, all six nitro groups are part of trinitromethyl groups, making them electronically and sterically similar.

However, subtle differences in their chemical environment might be exploited. For instance, a bulky reducing agent might preferentially react with the less hindered nitro groups, although in this symmetric molecule, such selectivity would be difficult to achieve. Another possibility would be to leverage the conjugated system to direct a reaction. For example, a reagent that coordinates to the diene might show preferential reactivity towards the nitro groups in closer proximity.

Without experimental data, any discussion of selective transformation remains speculative. However, the principles of modern organic chemistry suggest that with the right choice of catalysts or directing groups, a degree of selectivity could be attainable.

Utilization as a Synthetic Intermediate in Complex Organic Synthesis

The array of functional groups and potential reactive sites in this compound make it a highly attractive, albeit challenging, building block for complex organic synthesis. sci-hub.se Its utility stems from the ability to construct a core structure, for example via a Diels-Alder reaction, and then elaborate on the multiple nitro functionalities.

Following a [4+2] cycloaddition, the resulting hexanitro-substituted cyclohexene would be a versatile intermediate. The six nitro groups could be:

Simultaneously reduced to yield a hexa-amino substituted cyclohexene, a potential monomer for polyamide synthesis or a scaffold for constructing complex polycyclic alkaloids.

Selectively transformed to introduce a combination of different functional groups, such as amino, hydroxyl, and carbonyl groups, leading to highly functionalized and stereochemically complex molecules.

Utilized in subsequent cyclization reactions , where the nitro groups are converted to amines that could then react intramolecularly with other functional groups on the ring.

The combination of the conjugated diene system with the high density of nitro functionalities makes this compound a theoretical precursor to a wide range of novel and complex molecular architectures, including energetic materials, pharmaceuticals, and advanced materials.

Precursor Role in the Synthesis of Nitrogen Heterocycles

There is no available research documenting the use of this compound as a precursor for the synthesis of nitrogen heterocycles. In principle, the conjugated diene system could participate in cycloaddition reactions, and the nitro groups could be involved in subsequent transformations to form heterocyclic rings. However, without experimental evidence, this remains speculative.

Building Block for Densely Functionalized Chiral Molecules

No published studies demonstrate the application of this compound as a building block for creating densely functionalized chiral molecules. The potential for asymmetric reactions on the diene backbone or transformations involving the nitro groups has not been explored in the available literature.

Exploration of Electrophilic and Nucleophilic Reactivity

Specific studies on the electrophilic and nucleophilic reactivity of this compound are absent from the scientific literature. The high degree of nitro-substitution would significantly influence the electron density of the conjugated system, likely making it highly electrophilic and susceptible to nucleophilic attack. However, no specific reactions or mechanistic studies have been reported.

Investigation of Thermal and Chemical Stability Mechanisms

There are no publicly available investigations into the thermal and chemical stability of this compound. Compounds with a high density of nitro groups are often energetic materials, and their stability is a critical aspect of their chemistry. The lack of data prevents any detailed discussion of its stability or decomposition pathways.

Future Directions and Emerging Research Avenues for Hexanitroocta 3,5 Dienes

Development of Next-Generation Synthetic Methodologies with Enhanced Atom Economy and Selectivity

Key strategies will likely involve the use of advanced catalytic systems. For instance, cobalt-catalyzed isomerization of conjugated dienes offers an atom-economical pathway to specific stereoisomers (E,E dienes) from mixtures of starting materials. organic-chemistry.org Similarly, ruthenium-based catalysts can promote the isomerization of 1,3-dienes into more substituted and stable forms. organic-chemistry.org For the construction of the diene backbone, palladium-catalyzed cross-coupling reactions, such as the Heck olefination of vinyl bromides, provide a powerful tool for forming carbon-carbon bonds with high stereoselectivity. organic-chemistry.org The development of one-pot syntheses, combining steps like borylation and cross-coupling, could further streamline the production of diene precursors. organic-chemistry.org

Future methodologies must also address the selective introduction of nitro groups. Innovations in nitration chemistry that move beyond classical mixed-acid approaches are needed to improve safety and reduce byproducts.

Table 1: Comparison of Potential Synthetic Approaches for Diene Core Synthesis

| Synthetic Method | Potential Advantages | Key Challenges | Representative Catalyst/Reagent |

| Heck Olefination | High functional group tolerance; good for substituted vinyl bromides. organic-chemistry.org | Requires catalyst; potential for side reactions. | [Pd(η³-C₃H₅)Cl]₂/Tedicyp organic-chemistry.org |

| Cobalt-Catalyzed Isomerization | High atom economy; excellent stereoselectivity for (E,E) isomers. organic-chemistry.org | Limited to isomerization; requires specific diene precursors. | CoCl₂ with amido-diphosphine-oxazoline ligand organic-chemistry.org |

| Wittig-type Olefination | High stereoselectivity (Z or E); mild reaction conditions. organic-chemistry.org | Generates triphenylphosphine (B44618) oxide byproduct (low atom economy). | Allylidenetriphenylphosphoranes organic-chemistry.org |

| Enyne Metathesis | Direct route from alkynes and alkenes. organic-chemistry.org | Requires specific ruthenium catalysts; may need subsequent isomerization. organic-chemistry.org | Grubbs catalyst organic-chemistry.org |

Advanced Computational Prediction and Rational Design of High-Performance Nitrated Dienes

The traditional Edisonian approach to discovering new energetic materials through trial-and-error synthesis is time-consuming and expensive. acs.org The future of energetic materials research lies in a "materials genome" approach, where computational tools are used to predict the properties of candidate molecules before they are ever synthesized. acs.org This allows researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for experimental investigation. acs.orgescholarship.org

For nitrated dienes like 1,1,1,8,8,8-Hexanitroocta-3,5-diene, quantum chemical methods can calculate key performance indicators such as density, heat of formation, detonation velocity, and pressure. Machine learning models, trained on data from known energetic materials, can further accelerate this screening process, identifying promising structures from databases containing millions of compounds. acs.org These computational strategies enable the rational design of new molecules, systematically modifying structures to optimize the delicate balance between energetic performance and stability. acs.org

Exploration of Novel Derivatives with Tailored Energetic and Stability Profiles

A key strategy for advancing energetic materials is the synthesis of novel derivatives to fine-tune their properties. rsc.org By systematically modifying the molecular backbone of a parent compound like this compound, researchers can create a family of related materials with tailored characteristics. For example, introducing specific functional groups (or "explosophores") can significantly alter the density, enthalpy of formation, and thermal stability.

Research into derivatives of the powerful explosive CL-20 has shown that introducing N-cyano or N-azidomethyl groups can increase the enthalpy of formation and, in some cases, improve thermal stability and reduce sensitivity. rsc.orgrsc.orgresearchgate.net The N-azidomethyl group, in particular, is highly endothermic and can significantly boost the energy content of a molecule. rsc.orgbohrium.com Applying this concept to the hexanitrooctadiene scaffold could lead to new compounds with superior specific impulse for propellant applications.

Table 2: Hypothetical Derivatives of a Hexanitrooctadiene Scaffold and Their Predicted Property Trends

| Derivative Modification | Target Property Enhancement | Potential Trade-off | Example Functional Group |

| Introduction of Azido Groups (-N₃) | Increased enthalpy of formation, density. rsc.orgresearchgate.net | Potentially increased sensitivity. | Azidomethyl (-CH₂N₃) |

| Introduction of Cyano Groups (-CN) | Increased thermal stability, density. rsc.org | Potential change in oxygen balance. | N-cyano (>N-CN) |

| Formation of N-Oxides | Increased oxygen balance, density. | May decrease thermal stability. | N→O |

| Substitution with Fluorine | Increased density, thermal stability. | Reduced heat of formation. | -F, -CF₃ |

Integration of High-Throughput Experimentation and Automation in Discovery and Characterization

To accelerate the pace of materials discovery, the integration of high-throughput experimentation (HTE) and automation is crucial. acs.orgnist.gov HTE methodologies allow for the rapid synthesis and screening of large libraries of compounds in parallel, dramatically increasing the speed and efficiency of research compared to traditional, one-at-a-time experiments. escholarship.orgnist.govvsparticle.com

Automated robotic platforms can perform precise synthesis, purification, and characterization steps. pnnl.gov These systems can be configured to handle small quantities of materials in microplate formats, enabling the exploration of numerous reaction conditions or novel derivatives simultaneously. pnnl.gov When combined with intelligent software and machine learning algorithms, these "self-driving labs" can autonomously design experiments, analyze the results, and decide on the next set of experiments to perform, creating a closed loop for accelerated knowledge acquisition. vsparticle.com For the study of hexanitrooctadienes, HTE could rapidly screen different synthetic routes, catalysts, and purification methods, as well as characterize the basic properties of novel derivatives. pnnl.gov

Elucidation of Complex Reaction Networks in Decomposition and Transformation Processes

Understanding the decomposition pathways of an energetic material is fundamental to assessing its stability, safety, and performance. The thermal decomposition of a complex molecule like this compound is not a single event but a complex network of competing and sequential chemical reactions. researchgate.net Elucidating these intricate reaction networks is a major challenge that requires a combination of advanced experimental and theoretical techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.